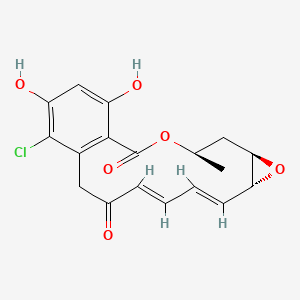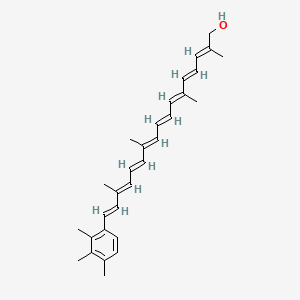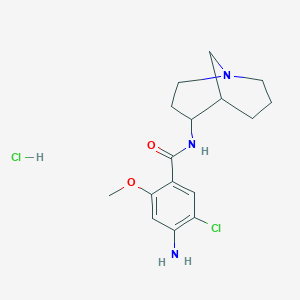
Tyrphostin RG 13022
Descripción general
Descripción
(E)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile is a non-phenolic tyrosine kinase inhibitor known for its ability to inhibit the autophosphorylation of the epidermal growth factor receptor (EGFR) with an IC50 value of 4 μM . This compound has shown significant potential in suppressing cancer cell proliferation and tumor growth in various studies .
Aplicaciones Científicas De Investigación
(E)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile has a wide range of scientific research applications:
Chemistry: It is used as a tool to study the inhibition of tyrosine kinases and their role in various biochemical pathways.
Biology: The compound is employed in cell biology to investigate the effects of tyrosine kinase inhibition on cell proliferation and differentiation.
Medicine: (E)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile has shown promise in cancer research, particularly in suppressing the growth of tumors and cancer cells
Industry: The compound is used in the development of new therapeutic agents targeting tyrosine kinases.
Mecanismo De Acción
Target of Action
Tyrphostin RG 13022 primarily targets the Epidermal Growth Factor Receptor (EGFR) , a type of tyrosine kinase . EGFR plays a crucial role in regulating cell growth and differentiation .
Mode of Action
This compound acts as a tyrosine kinase inhibitor . It inhibits the autophosphorylation reaction of the EGF receptor . This inhibition occurs with an IC50 value of 4 μM, indicating the concentration at which half-maximal inhibition is achieved .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the EGFR signaling pathway . By inhibiting the autophosphorylation of EGFR, this compound disrupts the downstream signaling events that are typically initiated by EGF binding to its receptor .
Result of Action
The inhibition of EGFR autophosphorylation by this compound results in the suppression of EGF-stimulated cell proliferation . This makes this compound a potential therapeutic agent for conditions characterized by overactive EGFR signaling, such as certain types of cancer .
Análisis Bioquímico
Biochemical Properties
Tyrphostin RG 13022 is known to inhibit the autophosphorylation reaction of the Epidermal Growth Factor Receptor (EGFR) with an IC50 of 4 μM . This interaction with EGFR, a protein tyrosine kinase, is central to its biochemical role. The compound’s ability to suppress EGF-stimulated cancer cell proliferation has been demonstrated in vitro .
Cellular Effects
This compound has been shown to suppress the growth of cancer cells, particularly those stimulated by EGF . It inhibits colony formation and DNA synthesis in a dose-dependent manner . The compound also blocks growth stimulated by insulin, insulin-like growth factor I, insulin-like growth factor II, or transforming growth factor alpha .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of the autophosphorylation reaction of the EGF receptor . This inhibition disrupts the normal signaling pathways of the cell, leading to a reduction in cell proliferation .
Temporal Effects in Laboratory Settings
This compound has been found to undergo efficient photochemical transformations in solution as well as in the solid state . The degradation in the solution was due to the photoisomerization into their E-isomers . The solid-state photodegradation products were [2 + 2]-cycloaddition products .
Metabolic Pathways
Its primary action as a tyrosine kinase inhibitor suggests that it may interact with various enzymes and cofactors involved in tyrosine kinase signaling pathways .
Subcellular Localization
Given its role as a tyrosine kinase inhibitor, it is likely that it localizes to areas of the cell where tyrosine kinases, such as the EGF receptor, are present .
Métodos De Preparación
The synthesis of (E)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile involves the reaction of 2-(3,4-dimethoxyphenyl)-1-(3-pyridinyl)acrylonitrile . The compound is typically prepared through a series of organic reactions, including condensation and cyclization, under controlled conditions. Industrial production methods often involve the use of solvents like dimethyl sulfoxide (DMSO) or ethanol for dissolving the compound .
Análisis De Reacciones Químicas
(E)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert (E)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparación Con Compuestos Similares
(E)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile is part of a class of compounds known as tyrphostins, which are specifically designed to inhibit tyrosine kinases. Similar compounds include:
Tyrphostin AG 1478: Another tyrosine kinase inhibitor with a similar mechanism of action.
Tyrphostin AG 1296: Known for its ability to inhibit platelet-derived growth factor receptor (PDGFR).
Tyrphostin AG 879: Targets the ErbB2 receptor, another member of the EGFR family.
What sets (E)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile apart is its high specificity for EGFR and its effectiveness in inhibiting cancer cell proliferation .
Propiedades
IUPAC Name |
(Z)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-19-15-6-5-12(9-16(15)20-2)8-14(10-17)13-4-3-7-18-11-13/h3-9,11H,1-2H3/b14-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGZNJVTHYFQJI-RIYZIHGNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C2=CN=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C2=CN=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136831-48-6, 149286-90-8 | |
| Record name | RG 13022 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136831486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RG 13022 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149286908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![5-[3-[[(4R)-6,8-dibromo-3,4-dihydro-2H-chromen-4-yl]amino]propylamino]-4H-thieno[3,2-b]pyridin-7-one;dihydrochloride](/img/structure/B1680516.png)



